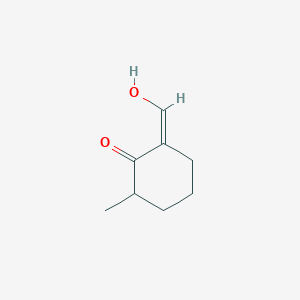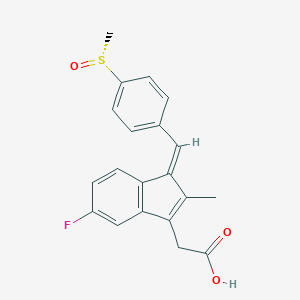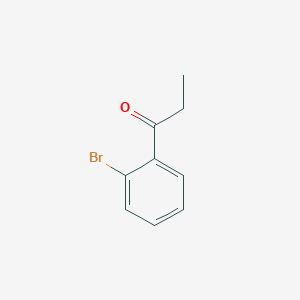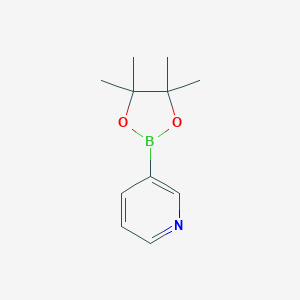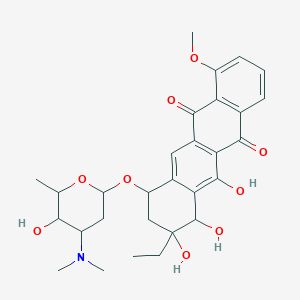![molecular formula C27H36O2S B130300 17β-Hydroxy-17-méthyl-4-[(phénylthio)méthyl]androst-4-ène-3-one CAS No. 71507-77-2](/img/structure/B130300.png)
17β-Hydroxy-17-méthyl-4-[(phénylthio)méthyl]androst-4-ène-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one is a synthetic derivative of testosterone. It is characterized by the presence of a phenylthio group attached to the androstane skeleton.
Applications De Recherche Scientifique
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the development of performance-enhancing drugs and other pharmaceutical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one typically involves the introduction of the phenylthio group to the androstane skeleton. One common method includes the reaction of 17beta-Hydroxy-17-methyl-androst-4-ene-3-one with phenylthiomethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to a ketone.
Reduction: The double bond in the androstane skeleton can be reduced to form a saturated compound.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: 17-Keto-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one.
Reduction: 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androstane-3-one.
Substitution: Various derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in growth and development. The phenylthio group may enhance the compound’s stability and binding affinity, leading to more pronounced biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androstane-3-one: A reduced form of the compound.
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one: Without the phenylthio group.
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one: With different substituents at the 17th position.
Uniqueness
The presence of the phenylthio group in 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one distinguishes it from other similar compounds. This functional group enhances the compound’s stability and potentially its biological activity, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
71507-77-2 |
|---|---|
Formule moléculaire |
C27H36O2S |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-17-hydroxy-10,13,17-trimethyl-4-(phenylsulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H36O2S/c1-25-14-13-24(28)20(17-30-18-7-5-4-6-8-18)21(25)10-9-19-22(25)11-15-26(2)23(19)12-16-27(26,3)29/h4-8,19,22-23,29H,9-17H2,1-3H3/t19-,22+,23+,25+,26+,27?/m1/s1 |
Clé InChI |
ZTHICPNHMULZDY-DPHHJUNKSA-N |
SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5 |
SMILES isomérique |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(C)O)C)CSC5=CC=CC=C5 |
SMILES canonique |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5 |
Synonymes |
(17β)-17-Hydroxy-17-methyl-4-[(phenylthio)methyl]-androst-4-en-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



